N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a sulfamoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and sulfamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and sulfonamide groups but differs in the core structure.
4-(4-chlorophenyl)-1,2,3-thiadiazole: Another compound with a chlorophenyl group but a different heterocyclic core.
Uniqueness
5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H23ClN4O4S |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O4S/c1-13(2)30-18-10-4-15(5-11-18)12-23-20(27)19-14(3)24-25-21(19)31(28,29)26-17-8-6-16(22)7-9-17/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25) |
InChI Key |
TUMDWANWRXDIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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